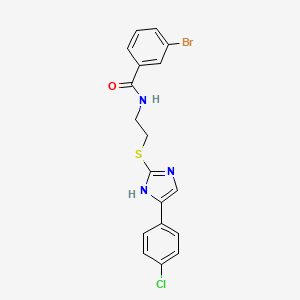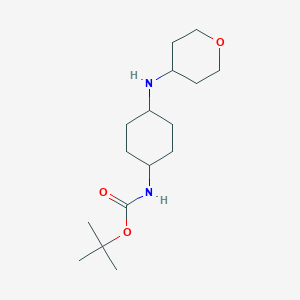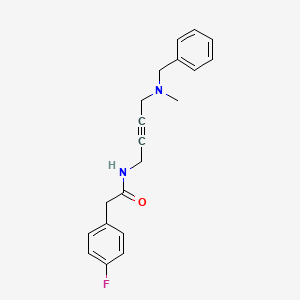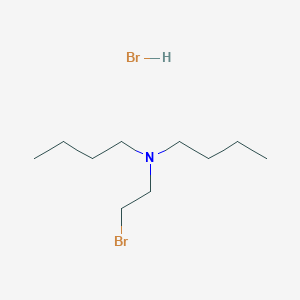![molecular formula C12H13N3O2S2 B2396586 (E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide CAS No. 507458-76-6](/img/structure/B2396586.png)
(E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide, commonly known as BTT-3033, is a novel compound with potential therapeutic applications. This molecule belongs to the class of thiazolidines and has been shown to exhibit anti-inflammatory and anti-cancer properties.
Mécanisme D'action
BTT-3033 exerts its anti-inflammatory and anti-cancer effects by targeting multiple signaling pathways. It inhibits the activation of NF-κB, which is a key regulator of inflammation and cancer. BTT-3033 also regulates the expression of genes involved in cell cycle progression, apoptosis, and migration.
Biochemical and Physiological Effects:
BTT-3033 has been shown to exhibit a wide range of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. BTT-3033 also induces apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, BTT-3033 regulates the expression of genes involved in angiogenesis, which is the process of formation of new blood vessels. This suggests that BTT-3033 may have potential applications in the treatment of diseases such as rheumatoid arthritis, cancer, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BTT-3033 is its ability to inhibit multiple signaling pathways involved in inflammation and cancer. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of BTT-3033 is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on BTT-3033. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and bioavailability of BTT-3033 in vivo. This will help to determine the appropriate dosage and administration route for the compound. Furthermore, future studies can investigate the potential applications of BTT-3033 in other diseases such as diabetes and neurodegenerative diseases. Finally, the development of BTT-3033 analogs with improved pharmacokinetic properties can enhance its therapeutic potential.
Méthodes De Synthèse
BTT-3033 can be synthesized by the reaction of 2-aminothiophenol and 2-chloroacetaldehyde in the presence of sodium hydroxide. The reaction mixture is then treated with benzaldehyde to obtain the final product. The purity and yield of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
BTT-3033 has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. BTT-3033 also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune response and inflammation.
In addition to its anti-inflammatory properties, BTT-3033 has also been shown to exhibit anti-cancer activity. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BTT-3033 also inhibits the migration and invasion of cancer cells by regulating the expression of genes involved in these processes.
Propriétés
IUPAC Name |
3-[(E)-benzylideneamino]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c13-12-15(14-6-9-4-2-1-3-5-9)10-7-19(16,17)8-11(10)18-12/h1-6,10-11,13H,7-8H2/b13-12?,14-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLODYMFSRNMWAW-VMDJPCNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=N)N2N=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(CS1(=O)=O)SC(=N)N2/N=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2396505.png)
![3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid](/img/structure/B2396508.png)

![9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine](/img/structure/B2396510.png)
![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2396511.png)
![N-(3-fluorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2396514.png)
![2-(4-chlorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2396515.png)




![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396523.png)
